2-amino-6-tert-butyl-8a-methoxy-6,7,8,8a-tetrahydro-5H-chromene-3,4-dicarbonitrile
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Overview
Description
2-amino-6-tert-butyl-8a-methoxy-6,7,8,8a-tetrahydro-5H-chromene-3,4-dicarbonitrile is a complex organic compound with a unique structure that includes a chromene core, multiple substituents, and nitrile groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-tert-butyl-8a-methoxy-6,7,8,8a-tetrahydro-5H-chromene-3,4-dicarbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle the chemicals involved. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-tert-butyl-8a-methoxy-6,7,8,8a-tetrahydro-5H-chromene-3,4-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
2-amino-6-tert-butyl-8a-methoxy-6,7,8,8a-tetrahydro-5H-chromene-3,4-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-6-tert-butyl-8a-methoxy-6,7,8,8a-tetrahydro-5H-chromene-3,4-dicarbonitrile involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the compound’s structure and the context of its use, such as in biological assays or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromene derivatives with different substituents. Examples are:
- 2-amino-6-tert-butyl-8a-methyl-6,7,8,8a-tetrahydro-5H-chromene-3,4-dicarbonitrile
- 2-amino-6-tert-butyl-8a-ethoxy-6,7,8,8a-tetrahydro-5H-chromene-3,4-dicarbonitrile
Uniqueness
The uniqueness of 2-amino-6-tert-butyl-8a-methoxy-6,7,8,8a-tetrahydro-5H-chromene-3,4-dicarbonitrile lies in its specific combination of functional groups and the resulting chemical and biological properties
Properties
Molecular Formula |
C16H21N3O2 |
---|---|
Molecular Weight |
287.36 g/mol |
IUPAC Name |
2-amino-6-tert-butyl-8a-methoxy-5,6,7,8-tetrahydrochromene-3,4-dicarbonitrile |
InChI |
InChI=1S/C16H21N3O2/c1-15(2,3)10-5-6-16(20-4)13(7-10)11(8-17)12(9-18)14(19)21-16/h10H,5-7,19H2,1-4H3 |
InChI Key |
VRGACUCQYZATBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2(C(=C(C(=C(O2)N)C#N)C#N)C1)OC |
Origin of Product |
United States |
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